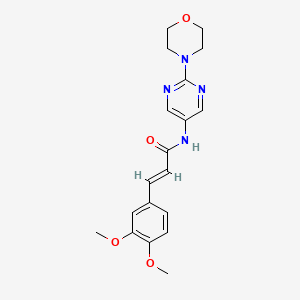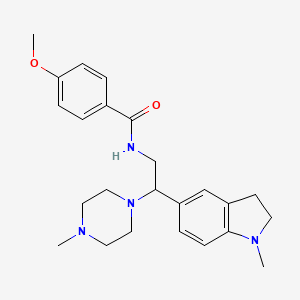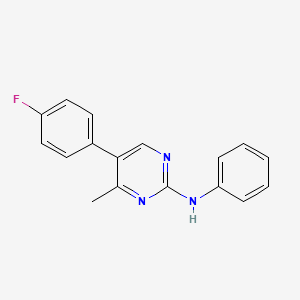![molecular formula C18H15N5O2S B2702278 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 886929-12-0](/img/structure/B2702278.png)
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a synthetic organic molecule belonging to a diverse class of triazole derivatives
Wirkmechanismus
Target of Action
The compound “2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” belongs to the class of 1,2,4-triazoles . Triazoles and their derivatives have been proven to be effective bactericides, pesticides, and fungicides . They are associated with diverse pharmacological activities such as analgesic, antiasthmatic, diuretic, antihypertensive, and anti-inflammatory properties .
Biochemical Pathways
Given that triazoles have broad-spectrum biological activities, they likely interact with multiple pathways .
Result of Action
Based on the known effects of triazoles, it could potentially have a range of effects depending on the specific targets it interacts with .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves a multi-step organic reaction sequence:
Formation of the Triazole Core: : A triazole ring is synthesized through the cyclization of suitable hydrazine derivatives with appropriate aldehydes or ketones, typically under reflux conditions.
Substitution Reactions: : Incorporation of furan-2-yl and 1H-pyrrol-1-yl groups onto the triazole ring is performed via nucleophilic substitution reactions, utilizing halogenated precursors and strong base conditions.
Thioether Linkage Formation: : The sulfanyl group is introduced by reacting the triazole intermediate with thiols or disulfides in the presence of reducing agents.
Acetamide Addition: : The final compound is achieved by the coupling of N-phenylacetyl chloride with the triazole intermediate, facilitated by catalytic amounts of base.
Industrial Production Methods
In industrial settings, large-scale production typically involves optimizing these reactions to enhance yield and purity. This includes employing continuous flow reactors for consistent reagent mixing and employing high-efficiency purifying techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Under oxidative conditions, the furan ring can be susceptible to ring-opening reactions.
Reduction: : The triazole ring can undergo hydrogenation to form partially saturated derivatives.
Substitution: : Electrophilic and nucleophilic substitutions primarily occur at the furan and triazole moieties.
Common Reagents and Conditions
Oxidation: : Peroxides and strong acids.
Reduction: : Hydrogen gas with metal catalysts like palladium on carbon.
Substitution: : Halogenated compounds with strong bases or acids.
Major Products Formed
The resulting products from these reactions often include various derivatives of the parent compound, which can exhibit diverse biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
The compound's unique structural features allow it to be employed in:
Chemistry: : As a building block in the synthesis of complex molecules.
Biology: : For studying enzyme interactions and as a potential inhibitor of microbial growth.
Medicine: : Research into anticancer, antiviral, and antimicrobial agents.
Industry: : Used in the development of novel materials with specific electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(furan-2-yl)-1H-pyrrole derivatives
1,2,4-triazole-based acetamides
N-phenylacetamide derivatives
Uniqueness
The unique combination of the furan-2-yl, 1H-pyrrol-1-yl, and 1,2,4-triazole moieties linked through a thioether bond and an acetamide group provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-16(19-14-7-2-1-3-8-14)13-26-18-21-20-17(15-9-6-12-25-15)23(18)22-10-4-5-11-22/h1-12H,13H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRUBUSNDROWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide](/img/structure/B2702196.png)




![1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2702203.png)
![Ethyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2702204.png)





![ethyl 7-(3-methoxypropyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2702216.png)
![N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2702218.png)
